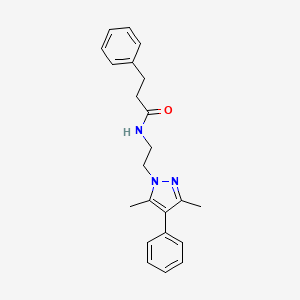

![molecular formula C17H17NO4S B2656748 methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1327179-75-8](/img/structure/B2656748.png)

methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C17H17NO4S and its molecular weight is 331.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Stabilization and Modification

Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate, due to its structural features, can be integral in synthesizing polymers with specific properties. For instance, studies on polymer stabilizers have highlighted the efficacy of certain sulfonyl acrylate compounds in enhancing the thermal stability of butadiene polymers. The unique bifunctional mechanism of these stabilizers involves polymer radical trapping followed by fast hydrogen transfer, leading to stable phenoxyl radicals, which significantly improves the thermal degradation resistance of polymers under oxygen-free atmospheres (Yachigo et al., 1988).

Advanced Polymer Materials

The use of reversible addition-fragmentation chain transfer (RAFT) polymerization has been reported for the preparation of well-defined homopolymers and block copolymers, including those utilizing sulfonyl acrylate monomers. This technique allows for the synthesis of polymers with low dispersities and specific structural configurations, which are crucial for numerous industrial applications. Such polymers exhibit enhanced properties, including improved mechanical strength and chemical stability, making them suitable for various advanced material applications (Bray et al., 2017).

Chemical Synthesis and Organic Transformations

In organic synthesis, sulfonyl acrylate compounds play a pivotal role in facilitating novel reactions and creating complex molecular architectures. For example, the palladium-catalyzed heteroannulation of o-iodoanilines with dienyl sulfones leads to the synthesis of vinylogous 2-sulfonylindolines, demonstrating the versatility of sulfonyl acrylate derivatives in constructing heterocyclic structures. These compounds serve as key intermediates for further transformations into valuable organic compounds, such as indoles and carbazoles, which are of significant interest in pharmaceutical and material science research (Back et al., 2001).

Hydrophobic Surface Coatings

The development of hydrophobic surface coatings benefits from the incorporation of sulfonyl acrylate derivatives. Fluorinated acrylate emulsions, for instance, are extensively applied for creating surfaces with low energy, demonstrating the potential of sulfonyl macro emulsifiers in emulsion polymerization. These emulsions achieve exceptional hydrophobicity and low surface energy, showcasing the application of sulfonyl acrylate derivatives in modifying surface properties for various industrial applications (Yin et al., 2017).

Anti-Fog Coatings

Sulfonyl acrylate derivatives are employed in the synthesis of UV-curable hydrophilic acrylate polymers, which are crucial for anti-fog coating applications. By adjusting the content of hydrophilic monomers like 2-acrylamido-2-methyl propane sulfonic acid (AMPS), these coatings achieve superior anti-fog properties, mechanical durability, and optical transparency. This application underscores the significance of sulfonyl acrylate compounds in addressing visibility and safety issues associated with condensation (Yuan et al., 2014).

Properties

IUPAC Name |

methyl (Z)-3-anilino-2-(4-methylphenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-13-8-10-15(11-9-13)23(20,21)16(17(19)22-2)12-18-14-6-4-3-5-7-14/h3-12,18H,1-2H3/b16-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTYMHCYAIAMJB-VBKFSLOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

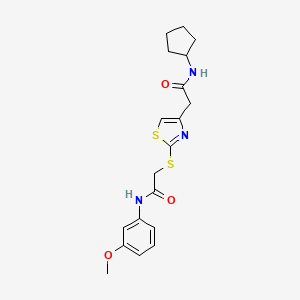

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2656667.png)

![4-(2,3-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656669.png)

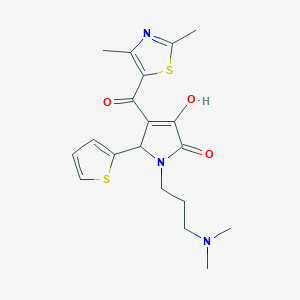

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-mesitylacetamide](/img/structure/B2656670.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2656673.png)

![ethyl 2-{[(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B2656674.png)

![1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2656676.png)

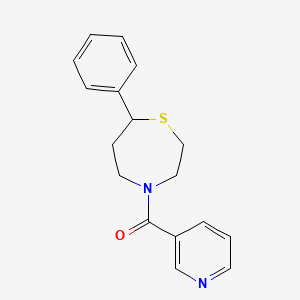

![8-((2,4-Difluorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2656678.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2656681.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2656684.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2656687.png)